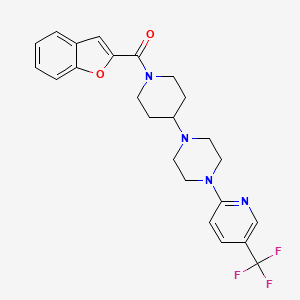

Benzofuran-2-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

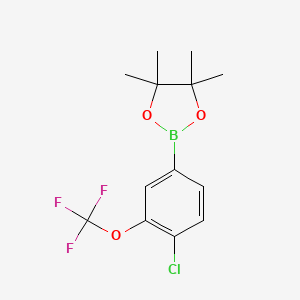

Benzofuran is a compound that forms the core of several pharmacologically active substances. It has been found to be a suitable structure for the development of new drugs . The compound you mentioned is a derivative of benzofuran, combined with other functional groups such as piperazine and pyridine .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It includes a benzofuran core, a piperazine ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group . Unfortunately, the exact molecular structure isn’t available in the retrieved sources.Applications De Recherche Scientifique

Regioselective Synthesis and Computational Analysis

- Regioselective Synthesis : A study focused on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This research highlighted the utility of computational tools (DFT calculations, MM2, and MMFF94 calculations) to predict reaction outcomes and understand the regioselectivity of the synthesis process involving benzofuran derivatives (Sanad et al., 2021).

Antimicrobial Activity

- New Pyridine Derivatives : A study demonstrated the synthesis of new pyridine derivatives involving benzofuran and piperazine structures, revealing variable and modest antimicrobial activity against a range of bacteria and fungi (Patel et al., 2011).

Molecular Interaction Studies

- CB1 Cannabinoid Receptor Antagonism : Research into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor elucidates the role of structural analogues in receptor binding, aiding in the development of drugs with specific receptor affinities (Shim et al., 2002).

Synthetic Approaches for Receptor Agonists

- Selective CB2 Receptor Agonist Synthesis : A study reported a synthetic approach for a selective CB2 receptor agonist, outlining the complex synthesis route and the potential application in vivo studies for optimizing CB2 receptor agonists (Luo & Naguib, 2012).

Serotonin Receptor Antagonism

- Serotonin Receptor Antagonists : Investigation into conformationally constrained butyrophenones as antagonists for serotonin receptors, highlighting the importance of structural features in receptor recognition and discrimination. This research contributes to understanding the pharmacological profiles of compounds targeting serotonin receptors (Brea et al., 2002).

Orientations Futures

Benzofuran and its derivatives are receiving considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . This compound, being a benzofuran derivative, could also be a potential candidate for future research in drug discovery.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which often involve binding to the target receptor and modulating its activity .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s likely that this compound may also influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with benzofuran derivatives , it’s plausible that this compound may exert a variety of molecular and cellular effects.

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)18-5-6-22(28-16-18)30-13-11-29(12-14-30)19-7-9-31(10-8-19)23(32)21-15-17-3-1-2-4-20(17)33-21/h1-6,15-16,19H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMGWKYXZJVMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2931992.png)

![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)

![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)

![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)

![(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2932007.png)